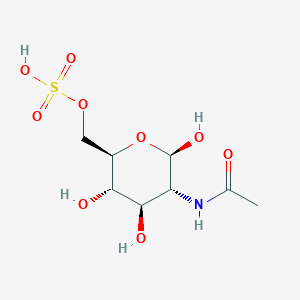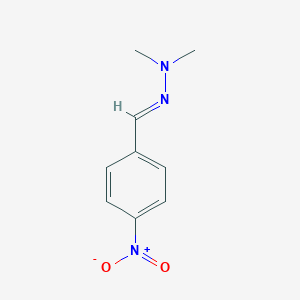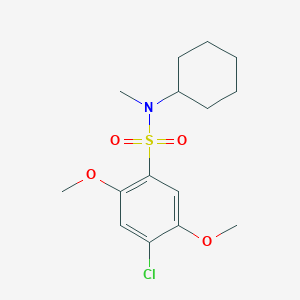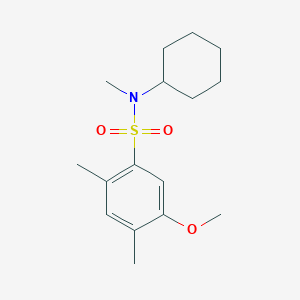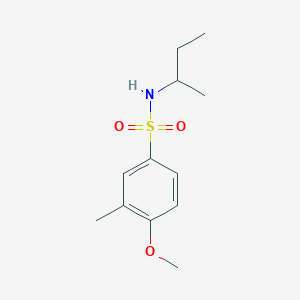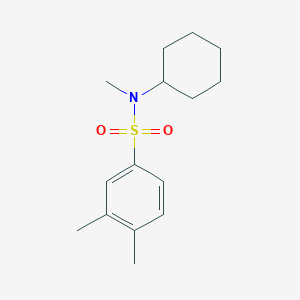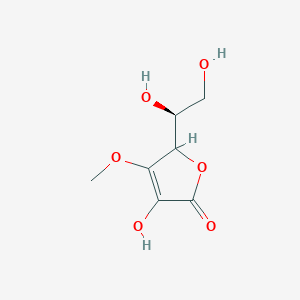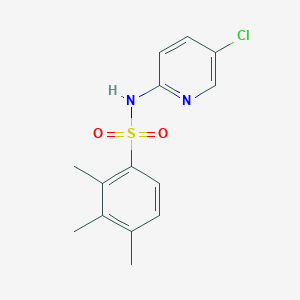
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide (DEET) is a commonly used insect repellent that has been in use for over six decades. DEET is a highly effective insect repellent, and it is used to protect humans and animals from a wide range of insects, including mosquitoes, ticks, and fleas. DEET has been extensively studied over the years, and it has been shown to be safe and effective when used as directed.
Mecanismo De Acción
The exact mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is not fully understood. It is believed to work by interfering with the insect's ability to detect carbon dioxide, which is the primary attractant for many insects. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide may also interfere with the insect's ability to detect other chemicals, such as lactic acid, which is produced by humans and animals and is another attractant for many insects.
Biochemical and Physiological Effects
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been shown to have low toxicity in humans and animals when used as directed. It is rapidly absorbed through the skin and is excreted unchanged in the urine. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been shown to have no significant effect on the central nervous system, and it does not appear to have any long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a highly effective insect repellent, and it is widely used in the field of public health to protect humans and animals from insect-borne diseases. However, 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has some limitations when used in lab experiments. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide can interfere with the behavior of insects, which can make it difficult to study their natural behavior. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide can also be toxic to some insects, which can make it difficult to study their physiology and biochemistry.
Direcciones Futuras
There are many potential future directions for research on 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide. One area of research is to develop new insect repellents that are more effective and have fewer side effects than 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide. Another area of research is to study the mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide in more detail, which could lead to the development of new insecticides. Finally, research could be done to study the environmental impact of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide and other insecticides, which could lead to the development of more environmentally friendly alternatives.
Conclusion
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a highly effective insect repellent that has been in use for over six decades. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been extensively studied, and it has been shown to be safe and effective when used as directed. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is widely used in the field of public health to protect humans and animals from insect-borne diseases. There are many potential future directions for research on 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide, including the development of new insect repellents, the study of the mechanism of action of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide, and the study of the environmental impact of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide and other insecticides.
Métodos De Síntesis
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with diethylamine and methyl ethyl ketone. The reaction is carried out in the presence of a catalyst, and the resulting product is purified by distillation. The synthesis of 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is a relatively simple process, and it can be carried out on a large scale.
Aplicaciones Científicas De Investigación
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide is widely used in the field of public health to protect humans and animals from insect-borne diseases such as malaria, dengue fever, and Lyme disease. 2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide has also been studied for its potential use in agriculture to protect crops from insect damage.
Propiedades
Nombre del producto |
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H15Cl2NO2S |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N,N-diethyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)11-6-8(3)9(12)7-10(11)13/h6-7H,4-5H2,1-3H3 |
Clave InChI |
VHFDFMHCVUIZKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
